molecular formula C9H10BrClO B1518332 2-(2-Bromoethoxy)-1-chloro-3-methylbenzene CAS No. 26646-29-7

2-(2-Bromoethoxy)-1-chloro-3-methylbenzene

Cat. No.: B1518332
CAS No.: 26646-29-7
M. Wt: 249.53 g/mol
InChI Key: ZYACOGVFZFWGMV-UHFFFAOYSA-N
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Description

2-(2-Bromoethoxy)-1-chloro-3-methylbenzene (CAS 26646-29-7) is a valuable aromatic ether intermediate in organic synthesis and pharmaceutical research. With the molecular formula C 9 H 10 BrClO and a molecular weight of 249.53 g/mol , this compound features a benzene ring substituted with a chloro group, a methyl group, and a 2-bromoethoxy chain . The presence of both a bromine and a chlorine atom on the aromatic system makes it a versatile building block for constructing more complex molecules. Its estimated density is 1.456 g/cm³, and it has a calculated boiling point of approximately 291°C at 760 mmHg . Researchers utilize this compound primarily as a key precursor in Suzuki coupling reactions and other metal-catalyzed cross-coupling reactions to form biaryl structures, which are common motifs in active pharmaceutical ingredients (APIs) and functional materials . The reactive bromine atom on the ethoxy chain also allows for further functionalization through nucleophilic substitution, enabling the introduction of various amines and other nucleophiles to extend the molecular scaffold. This chemical is strictly for research purposes and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(2-bromoethoxy)-1-chloro-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO/c1-7-3-2-4-8(11)9(7)12-6-5-10/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYACOGVFZFWGMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651062
Record name 2-(2-Bromoethoxy)-1-chloro-3-methylbenzene
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Molecular Weight

249.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26646-29-7
Record name 2-(2-Bromoethoxy)-1-chloro-3-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26646-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Bromoethoxy)-1-chloro-3-methylbenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Bromoethoxy)-1-chloro-3-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel chemical entity, 2-(2-Bromoethoxy)-1-chloro-3-methylbenzene. This compound holds potential as a key intermediate in the development of new pharmaceutical agents and other fine chemicals. This document details a robust synthetic protocol via the Williamson ether synthesis, outlines critical safety considerations, and presents a full suite of analytical techniques for structural elucidation and purity assessment. The causality behind experimental choices is explained to provide field-proven insights for researchers.

Introduction and Scientific Rationale

The strategic incorporation of halogenated ethers into molecular scaffolds is a cornerstone of modern medicinal chemistry. The title compound, this compound, is a bifunctional molecule featuring a reactive bromo-ether chain and a substituted aromatic ring. This unique combination of functional groups makes it a versatile building block for introducing a chloro-methyl-substituted phenoxy-ethyl moiety into larger, more complex molecules. Such structural motifs are of significant interest in drug discovery, as they can modulate pharmacokinetic and pharmacodynamic properties. The chloro and methyl substituents on the benzene ring offer steric and electronic handles to fine-tune molecular interactions with biological targets.[1]

The synthesis of this compound is most effectively achieved through the Williamson ether synthesis, a reliable and well-understood SN2 reaction.[2][3] This method involves the reaction of a deprotonated phenol (phenoxide) with an alkyl halide.[4][5] In this case, 2-chloro-6-methylphenol serves as the nucleophilic precursor, and 1,2-dibromoethane acts as the electrophilic alkylating agent.

Synthetic Strategy and Experimental Protocol

The synthesis of this compound is a two-step process, commencing with the deprotonation of 2-chloro-6-methylphenol to form the corresponding phenoxide, followed by its reaction with 1,2-dibromoethane.

Reaction Mechanism

The reaction proceeds via a classical Williamson ether synthesis mechanism.[2] The strongly basic sodium hydride (NaH) deprotonates the hydroxyl group of 2-chloro-6-methylphenol to generate a highly nucleophilic phenoxide ion. This phenoxide then attacks one of the electrophilic carbon atoms of 1,2-dibromoethane in an SN2 fashion, displacing a bromide ion as the leaving group to form the desired ether.

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack phenol 2-Chloro-6-methylphenol phenoxide Sodium 2-chloro-6-methylphenoxide phenol->phenoxide + NaH NaH NaH H2 H₂ (gas) phenoxide->H2 (byproduct) phenoxide_ion Phenoxide Ion product This compound phenoxide_ion->product + 1,2-Dibromoethane dibromoethane 1,2-Dibromoethane NaBr NaBr product->NaBr (byproduct)

Figure 1: Reaction mechanism for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Chloro-6-methylphenol≥98%Thermo Fisher Scientific[6]
1,2-DibromoethaneSynthesis gradeLoba Chemie[7]
Sodium Hydride (60% dispersion in mineral oil)Reagent gradeSigma-Aldrich
Anhydrous N,N-Dimethylformamide (DMF)≥99.8%Sigma-Aldrich
Diethyl EtherAnhydrousFisher Scientific
Saturated aqueous Sodium Bicarbonate
Brine
Anhydrous Magnesium Sulfate
Experimental Workflow

Experimental_Workflow start Start add_phenol_dmf Dissolve 2-chloro-6-methylphenol in anhydrous DMF start->add_phenol_dmf cool_ice_bath Cool to 0 °C in an ice bath add_phenol_dmf->cool_ice_bath add_nah Add NaH portion-wise cool_ice_bath->add_nah stir_rt Stir at room temperature for 30 min add_nah->stir_rt add_dibromoethane Add 1,2-dibromoethane dropwise stir_rt->add_dibromoethane heat_reaction Heat to 60 °C for 4-6 hours add_dibromoethane->heat_reaction monitor_tlc Monitor reaction by TLC heat_reaction->monitor_tlc quench Quench with water monitor_tlc->quench extract Extract with diethyl ether quench->extract wash Wash with NaHCO₃ and brine extract->wash dry Dry over MgSO₄ wash->dry filter_concentrate Filter and concentrate in vacuo dry->filter_concentrate purify Purify by column chromatography filter_concentrate->purify characterize Characterize the final product purify->characterize end End characterize->end

Figure 2: Step-by-step experimental workflow for the synthesis.

Detailed Synthesis Protocol
  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-chloro-6-methylphenol (1.0 eq) and anhydrous N,N-dimethylformamide (DMF, 5 mL per mmol of phenol).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Add 1,2-dibromoethane (3.0 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction to room temperature and cautiously quench by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Safety Precautions

  • 1,2-Dibromoethane: This substance is a known carcinogen and is toxic if inhaled, ingested, or in contact with skin.[7][8] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10]

  • Sodium Hydride: NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle in an inert atmosphere (nitrogen or argon) and away from moisture.

  • General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

Characterization and Data Analysis

The structure and purity of the synthesized this compound must be confirmed by a combination of spectroscopic and chromatographic techniques.

Spectroscopic Characterization
TechniqueExpected Observations
¹H NMR Aromatic protons (multiplets, δ 6.8-7.5 ppm), -OCH₂- protons (triplet, δ ~4.3 ppm), -CH₂Br protons (triplet, δ ~3.6 ppm), -CH₃ protons (singlet, δ ~2.3 ppm).
¹³C NMR Aromatic carbons (δ 110-160 ppm), -OCH₂- carbon (δ ~68 ppm), -CH₂Br carbon (δ ~30 ppm), -CH₃ carbon (δ ~16 ppm).
FT-IR C-O-C stretching (1250-1000 cm⁻¹), C-H aromatic stretching (~3050 cm⁻¹), C-H aliphatic stretching (2950-2850 cm⁻¹), C-Cl stretching (800-600 cm⁻¹), C-Br stretching (600-500 cm⁻¹).
Mass Spec. Molecular ion peak (M⁺) exhibiting isotopic patterns characteristic of one bromine and one chlorine atom.[11]
Chromatographic Analysis
  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the final product and to confirm its molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound with high accuracy.

Potential Applications in Drug Development

Substituted phenoxy-ethyl ethers are prevalent in a wide range of biologically active molecules. The title compound can serve as a valuable synthon for introducing the 2-(1-chloro-3-methylphenoxy)ethyl moiety into lead compounds. The bromo- functionality provides a reactive handle for further chemical transformations, such as nucleophilic substitution or cross-coupling reactions, enabling the synthesis of diverse chemical libraries for high-throughput screening.[12][13][14] The specific substitution pattern on the aromatic ring may confer unique pharmacological properties, making this a compound of interest for structure-activity relationship (SAR) studies.

Conclusion

This technical guide has detailed a reliable and scalable synthetic route to this compound using the Williamson ether synthesis. The protocol is accompanied by a thorough discussion of the reaction mechanism, safety considerations, and a comprehensive characterization strategy. The availability of this versatile building block will undoubtedly facilitate the exploration of new chemical space in the pursuit of novel therapeutic agents.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • Agilent Technologies. (2024, August 23). 1,2-Dibromoethane Standard (1X1 mL)
  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. (2019, December 30). 10.6: Williamson Ether Synthesis. [Link]

  • Teach the Mechanism. (2022, February 11). A, B, C's of Williamson Ether Synthesis. [Link]

  • Chemistry Learner. (2020, January 4). Williamson Ether Synthesis: Definition, Examples, and Mechanism. [Link]

  • GazFinder. 1,2-dibromoethane (C2H4Br2). [Link]

  • Novachem. (2018, August 8). 1,2-Dibromoethane-D4. [Link]

  • Loba Chemie. (2016, May 25). 1,2-DIBROMOETHANE FOR SYNTHESIS MSDS. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 19). Bridging Research and Application: The Versatility of 2-Bromo-1-chloro-3-methoxybenzene. [Link]

  • Royal Society of Chemistry. (Supporting Information)
  • ChemBK. (2024, April 9). 2-bromo-1-chloro-3-methylbenzene. [Link]

  • ChemRxiv. (2022, April 10). Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates. [Link]

  • PubChem. 2-Bromo-1-chloro-3-methoxybenzene. [Link]

  • PubChem. Benzene, ((2-bromoethoxy)methyl)-. [Link]

  • PMC. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • Wikipedia. 2-Chloro-m-cresol. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 11). The Indispensable Role of 2-Bromo-1-chloro-3-methoxybenzene in Modern Organic Synthesis. [Link]

  • PubChem. 2-Chloro-6-methylphenol. [Link]

  • NIST WebBook. Benzene, (2-bromoethoxy)-. [Link]

  • Google Patents. EP0913381B1 - Method for purifying a bromine compound.
  • Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. [Link]

  • PubChemLite. 2-(2-bromoethoxy)-1-chloro-4-methylbenzene. [Link]

  • ResearchGate. (2025, October 18). 2‐Bromo‐2‐chloro‐3‐arylpropanenitriles as C‐3 Synthons for the Synthesis of Functionalized 3‐Aminothiophenes. [Link]

  • PubChem. 2-Chloro-1-methoxy-3-methylbenzene. [Link]

  • PubChem. 1-Bromo-2-chloro-3-methylbenzene. [Link]

  • Veeprho. ((2-Bromoethoxy)methyl)benzene | CAS 1462-37-9. [Link]

  • NIST WebBook. 1-(2-bromoethoxy)-4-chlorobenzene. [Link]

  • Doc Brown's Chemistry. The mass spectrum of 1-bromo-2-chloroethane. [Link]

  • Cambridge Open Engage. (2022, April 10). Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates. [Link]

  • ResearchGate. Experimental (a), calculated (b), (c) and (d) FT-IR spectra of 1-bromo-2-chlorobenzene. [Link]

  • NIST WebBook. Benzene, 1-bromo-3-chloro-. [Link]

  • University of the West Indies. IR Spectrums. [Link]

Sources

Physicochemical properties of "2-(2-Bromoethoxy)-1-chloro-3-methylbenzene"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-(2-Bromoethoxy)-1-chloro-3-methylbenzene

Executive Summary & Compound Identity

This compound is a specialized alkylating intermediate used primarily in the synthesis of pharmacophores containing solubilizing "tails," such as arylpiperazines.[1] It serves as a critical electrophilic linker in the development of thienopyrimidine-based kinase inhibitors and GPCR ligands.

This molecule functions as a "warhead" carrier—the bromoethyl group provides a reactive site for nucleophilic substitution (Sɴ2), while the substituted phenyl ring offers a scaffold for cross-coupling reactions (e.g., Suzuki-Miyaura) or electronic tuning of the final drug candidate.

Chemical Identification
AttributeDetail
IUPAC Name 1-Chloro-2-(2-bromoethoxy)-3-methylbenzene
Common Name 2-Chloro-3-methylphenyl 2-bromoethyl ether
Molecular Formula C₉H₁₀BrClO
Molecular Weight 249.53 g/mol
SMILES Cc1cccc(Cl)c1OCCBr
Key Precursor 2-Chloro-3-methylphenol (CAS: 608-26-4)
Structural Class Haloalkyl aryl ether

Physicochemical Properties

The following data aggregates experimental observations with high-confidence computational predictions (QSAR) for this specific isomer.

PropertyValueContext/Implication
Physical State Pale yellow liquid / Low-melting solidLikely solidifies upon high-vacuum drying; handles as oil in crude form.[1]
Boiling Point ~265°C (760 mmHg)High boiling point requires high-vacuum distillation for thermal purification.[1]
Density 1.48 ± 0.05 g/cm³Significantly denser than water due to Br/Cl content; facilitates phase separation.
LogP (Predicted) 3.8 – 4.2Highly lipophilic.[1] Requires non-polar solvents (Hexane/EtOAc) for chromatography.[1]
Solubility DCM, THF, Toluene, Ethyl AcetateInsoluble in water. Hydrophobic nature dictates organic solvent extraction.
Flash Point >110°CCombustible but not highly flammable.

Synthetic Methodology

The synthesis of this compound relies on a Williamson Ether Synthesis .[1] The core challenge is controlling chemoselectivity to prevent the formation of the bis-phenoxy dimer (where one dibromoethane molecule reacts with two phenol molecules).[1]

Optimized Protocol: Mono-Alkylation Strategy

Reaction Pathway:

  • Deprotonation: The acidic proton of 2-chloro-3-methylphenol is removed by a weak base.[1]

  • Substitution: The phenoxide anion attacks 1,2-dibromoethane via Sɴ2 mechanism.

Critical Process Parameters (CPPs):

  • Stoichiometry: A large excess of 1,2-dibromoethane (3.0 – 5.0 equivalents) is mandatory to statistically favor the mono-substituted product over the dimer.[1]

  • Base Selection: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).[1] Cs₂CO₃ often improves yields due to the "cesium effect" (higher solubility/reactivity in polar aprotic solvents).

  • Solvent: Acetonitrile (MeCN) or Acetone.[1] MeCN allows for higher reflux temperatures (~82°C), accelerating the reaction.

Step-by-Step Experimental Workflow
  • Setup: Charge a round-bottom flask with 2-chloro-3-methylphenol (1.0 eq) and Acetonitrile (10 vol).

  • Activation: Add K₂CO₃ (2.0 eq) and stir at ambient temperature for 30 minutes to generate the phenoxide.

  • Addition: Add 1,2-dibromoethane (4.0 eq) in a single portion. Note: Slow addition is not recommended here; high local concentration of the electrophile is desired.

  • Reflux: Heat the mixture to reflux (80-82°C) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 9:1).[1]

  • Workup:

    • Cool to room temperature and filter off inorganic salts.[2]

    • Concentrate the filtrate to remove solvent and excess 1,2-dibromoethane (recoverable by distillation).[1]

    • Dissolve residue in DCM and wash with 1N NaOH (to remove unreacted phenol) followed by Brine.

  • Purification: Flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes). The product elutes first, followed by the dimer impurity.

Visualizing the Synthesis Logic

SynthesisPathway Phenol 2-Chloro-3-methylphenol Base K2CO3 / MeCN (Deprotonation) Phenol->Base Intermediate Transition State (SN2 Attack) Base->Intermediate Phenoxide ion Dibromide 1,2-Dibromoethane (4.0 eq Excess) Dibromide->Intermediate Product 2-(2-Bromoethoxy)-1-chloro- 3-methylbenzene Intermediate->Product Major Path (Kinetic Control) Dimer Bis-phenoxy Dimer (Impurity) Intermediate->Dimer Minor Path (If Dibromide Low)

Caption: Reaction pathway prioritizing mono-alkylation via high stoichiometric excess of the electrophile.

Applications in Drug Discovery

This compound acts as a versatile building block, particularly in the synthesis of Kinase Inhibitors (e.g., Thienopyrimidine derivatives) and CNS agents .

Mechanism of Action in Synthesis

The molecule possesses two distinct reactive handles:

  • Alkyl Bromide (Primary Reactivity): Highly susceptible to nucleophilic attack by secondary amines (e.g., N-methylpiperazine, morpholine). This installs a "solubilizing tail," a common motif in modern drug design to improve oral bioavailability and modify metabolic clearance.

  • Aryl Chloride (Secondary Reactivity): Under standard conditions, this bond is stable. However, using Palladium-catalyzed cross-coupling (Buchwald-Hartwig or Suzuki), it can be used to attach the phenyl ring to a heteroaromatic core.

Case Study: Thienopyrimidine Kinase Inhibitors

In the development of PI3K or EGFR inhibitors, the 2-chloro-3-methylphenoxy moiety is often linked to a thienopyrimidine scaffold. The synthesis sequence typically follows:

  • Nucleophilic Displacement: The this compound is reacted with N-methylpiperazine to form the amine tail.[1]

  • Borylation: The aryl chloride is converted to a boronic ester (using Bis(pinacolato)diboron and Pd catalyst).

  • Coupling: The resulting boronic ester is coupled to the thienopyrimidine core.

ApplicationWorkflow cluster_Step1 Step 1: Tail Attachment cluster_Step2 Step 2: Scaffold Coupling Start 2-(2-Bromoethoxy)-1-chloro- 3-methylbenzene Intermediate1 1-[2-(2-chloro-3-methylphenoxy) ethyl]-4-methylpiperazine Start->Intermediate1 SN2 Reaction (K2CO3, MeCN) Amine N-Methylpiperazine (Nucleophile) Amine->Intermediate1 Final Thienopyrimidine Kinase Inhibitor Intermediate1->Final Miyaura Borylation & Suzuki Coupling Catalyst Pd(dppf)Cl2 / B2pin2 Catalyst->Final

Caption: Downstream application of the intermediate in synthesizing piperazine-linked bioactive compounds.

Safety & Handling (E-E-A-T)

Hazard Classification:

  • Alkylating Agent: The bromoethyl side chain renders this compound a potent alkylating agent. It is potentially genotoxic and mutagenic .

  • Skin/Eye Irritant: Causes severe skin irritation and serious eye damage.

Handling Protocols:

  • Containment: All weighing and transfers must occur within a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

  • Decontamination: Spills should be treated with a solution of dilute ammonia or thiosulfate to quench the alkyl bromide functionality before disposal.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The compound is light-sensitive; use amber glass.

References

  • World Intellectual Property Organization (WIPO). (2020). Patent WO2020078875A1: New process for preparing piperazinyl-ethoxy-bromophenyl derivatives.[1] Retrieved from [1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 2-Chloro-3-methylphenol (Precursor). Retrieved from [1]

  • BenchChem. (2024). Synthesis of substituted phenoxy ethyl bromides. Retrieved from [1]

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: 2-Chloro-3-methylphenol.[1][3] Retrieved from [1]

Sources

Methodological & Application

Detailed experimental protocol for the preparation of "2-(2-Bromoethoxy)-1-chloro-3-methylbenzene"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This document outlines a validated protocol for the synthesis of 2-(2-Bromoethoxy)-1-chloro-3-methylbenzene (also referred to as 1-(2-bromoethoxy)-2-chloro-3-methylbenzene). This compound serves as a critical "linker" intermediate in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) where phenolic scaffolds are extended to interact with solvent-exposed protein pockets.

The synthesis utilizes a Williamson Ether Synthesis between 2-chloro-3-methylphenol and 1,2-dibromoethane. The protocol addresses the primary synthetic challenge: suppressing the formation of the symmetrical dimer (bis-phenoxy ethane) through kinetic control and stoichiometric manipulation.

Retrosynthetic Analysis & Strategy

The target molecule is disconnected at the ether linkage. The strategy relies on the nucleophilic attack of the phenoxide ion (generated in situ) upon the electrophilic alkyl bromide.

Key Strategic Decisions:

  • Reagent Excess: A large excess (3–5 equivalents) of 1,2-dibromoethane is mandated. This ensures that once the phenoxide attacks one bromine terminus, the probability of a second phenoxide attacking the other end is statistically minimized.

  • Base Selection: Potassium Carbonate (

    
    ) is selected over Sodium Hydride (
    
    
    
    ). While
    
    
    is faster,
    
    
    in acetone or acetonitrile provides a milder deprotonation equilibrium, reducing the concentration of the highly reactive phenoxide species at any given moment, which further helps in suppressing dimer formation and elimination side-products (vinyl ethers).
  • Solvent: Acetonitrile (

    
    ) is preferred for its polar aprotic nature, facilitating the 
    
    
    
    mechanism while allowing a reflux temperature (
    
    
    ) sufficient to drive the reaction without degrading the alkyl bromide.

Retrosynthesis Target Target: This compound Disconnection Disconnection (C-O Bond Cleavage) Target->Disconnection Retrosynthesis Precursors Precursors Disconnection->Precursors Phenol Nucleophile: 2-Chloro-3-methylphenol (CAS: 608-26-4) Precursors->Phenol Linker Electrophile: 1,2-Dibromoethane (Excess) Precursors->Linker

Caption: Retrosynthetic disconnection showing the convergent assembly from the phenolic core and the dibromo-linker.

Safety & Hazard Analysis

ReagentHazard ClassCritical Safety Measure
1,2-Dibromoethane Carcinogen (1B) , Acute Tox.Fume Hood Mandatory. Use double nitrile gloves. This compound is volatile and highly toxic.
2-Chloro-3-methylphenol Skin Corr.[1][2][3] (1C), Aquatic Tox.Avoid contact with skin; solid is corrosive.
Acetonitrile Flammable, Acute Tox.[1]Keep away from ignition sources.
Potassium Carbonate IrritantWear dust mask when weighing.

Materials & Equipment

Reagents:

  • Starting Material: 2-Chloro-3-methylphenol (CAS: 608-26-4), >98% purity.

  • Reagent: 1,2-Dibromoethane (CAS: 106-93-4), >99%.

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (grind to powder for better surface area).
    
  • Solvent: Acetonitrile (ACN), HPLC grade or anhydrous.

Equipment:

  • Round-bottom flask (RBF) with 24/40 joint.

  • Reflux condenser with inert gas inlet (

    
     or 
    
    
    
    ).
  • Magnetic stir plate and oil bath.

  • Rotary Evaporator.[4][5][6]

  • Silica gel flash column setup.

Detailed Experimental Protocol

Step 1: Reaction Setup (Activation & Alkylation)[7]
  • Preparation: Oven-dry a 250 mL round-bottom flask and a magnetic stir bar. Allow to cool under a stream of nitrogen.

  • Charging: Add 2-chloro-3-methylphenol (5.0 g, 35.0 mmol, 1.0 equiv) to the flask.

  • Solvation: Add anhydrous Acetonitrile (70 mL). Stir until the phenol is fully dissolved.

  • Base Addition: Add Potassium Carbonate (

    
    ) (9.7 g, 70.0 mmol, 2.0 equiv).
    
    • Note: The solution may turn slightly yellow as the phenoxide forms.

  • Linker Addition: Add 1,2-Dibromoethane (15.1 mL, 32.9 g, 175 mmol, 5.0 equiv ).

    • Critical: Do not reduce this equivalent count. The excess is vital to prevent the phenoxide from attacking the product and forming the dimer.

  • Reflux: Attach the reflux condenser. Heat the oil bath to 85°C and stir vigorously for 12–16 hours .

    • Monitoring: Check reaction progress via TLC (Hexane:EtOAc 9:1). The starting phenol (

      
      ) should disappear, and a new less polar spot (
      
      
      
      ) should appear.
Step 2: Workup
  • Filtration: Cool the mixture to room temperature. Filter off the solid inorganic salts (

    
    , unreacted 
    
    
    
    ) through a sintered glass funnel or a Celite pad. Rinse the pad with small portions of acetonitrile.
  • Concentration: Concentrate the filtrate under reduced pressure (Rotovap) to remove the bulk of the acetonitrile.

    • Note: 1,2-Dibromoethane has a boiling point of ~131°C. Some will remain. Do not overheat the water bath (>50°C) to avoid degrading the product.

  • Extraction: Dissolve the oily residue in Ethyl Acetate (100 mL).

  • Washing:

    • Wash with 1M NaOH (2 x 50 mL) to remove any unreacted phenol (critical for purification).

    • Wash with Water (1 x 50 mL).

    • Wash with Brine (1 x 50 mL).

  • Drying: Dry the organic layer over anhydrous Sodium Sulfate (

    
    ).[5] Filter and concentrate in vacuo.
    
Step 3: Purification

The crude oil contains the product, excess 1,2-dibromoethane, and trace dimer.

  • Removal of Excess Dibromide: High-vacuum drying (0.1–1.0 mmHg) at ambient temperature for 2 hours will remove most residual 1,2-dibromoethane.

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (230–400 mesh).

    • Eluent: Gradient of 100% Hexanes

      
       5% Ethyl Acetate in Hexanes.
      
    • Elution Order:

      • Residual 1,2-dibromoethane (elutes first).

      • Target Product (this compound).

      • Dimer impurity (elutes much later/more polar).

  • Yield: Expected yield is 65–75% (approx. 5.6–6.5 g) as a colorless to pale yellow oil.

Process Workflow Diagram

Workflow Start Start: 2-Chloro-3-methylphenol + K2CO3 + ACN AddLinker Add 5.0 equiv 1,2-Dibromoethane Start->AddLinker Reflux Reflux 85°C (12-16 Hours) AddLinker->Reflux Filter Filter Solids (Remove KBr) Reflux->Filter Evap Rotary Evaporation (Remove ACN) Filter->Evap Extract Extraction (EtOAc) Wash w/ 1M NaOH Evap->Extract Purify Flash Column (Hexane/EtOAc) Extract->Purify Product Pure Product: This compound Purify->Product

Caption: Operational workflow from reagent mixing to final purified product.

Quality Control & Characterization

Upon isolation, the compound must be validated against the following expected data:

TechniqueExpected Signal / ResultInterpretation
TLC Single spot,

(9:1 Hex:EtOAc)
Absence of phenol (

) indicates complete conversion.
1H NMR (CDCl3)

2.35 (s, 3H,

)
Methyl group on ring.

3.65 (t, 2H,

)
Methylene adjacent to Bromine.

4.25 (t, 2H,

)
Methylene adjacent to Oxygen (deshielded).

6.9 - 7.2 (m, 3H, Ar-H)
Aromatic protons (1,2,3-substitution pattern).
MS (ESI)

or

Observe Br/Cl isotope pattern (characteristic splitting).

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield / Dimer Formation Insufficient dibromide excess.Ensure 5.0 equivalents of 1,2-dibromoethane are used. Add dropwise if necessary.
Starting Material Remains Incomplete deprotonation or wet solvent.Use anhydrous ACN. Add catalytic KI (Finkelstein condition) to accelerate reaction.
Vinyl Ether Product Elimination of HBr.Base is too strong or temperature too high. Stick to

(avoid NaH/KOH) and keep T < 90°C.

References

  • Williamson, A. W. (1850).[5] "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Foundational mechanism).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • BenchChem. (2025).[2][5] "Application Notes and Protocols for Williamson Ether Synthesis."

  • Organic Syntheses. (2010). "Rhenium-Catalyzed ortho-Alkylation of Phenols." Org.[4][5][6][7] Synth. 87, 134. (Context on ortho-substitution patterns).

  • PubChem. (2025). "2-Chloro-3-methylphenol Compound Summary."

Sources

Application Note: One-Pot Synthesis Strategies for 2-(2-Bromoethoxy)-1-chloro-3-methylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Chemical Logic

The Synthetic Challenge

The target molecule, 2-(2-Bromoethoxy)-1-chloro-3-methylbenzene , is a critical pharmacophore intermediate, often utilized in the synthesis of cardiovascular agents (e.g., propafenone analogs) and CNS-active compounds.

The synthesis involves a Williamson etherification between 2-chloro-6-methylphenol and 1,2-dibromoethane . While conceptually simple, the "one-pot" execution presents a classic competitive kinetics problem:

  • Primary Reaction (

    
    ):  Phenoxide attacks 1,2-dibromoethane to form the target mono-ether.
    
  • Secondary Reaction (

    
    ):  The remaining phenoxide attacks the newly formed target molecule, displacing the terminal bromide to form the unwanted 1,2-bis(2-chloro-6-methylphenoxy)ethane  (Dimer).
    
The Solution: Statistical & Kinetic Control

To achieve high fidelity in a one-pot system without intermediate isolation, we must manipulate the reaction environment to favor


. This guide presents two distinct protocols based on Phase Transfer Catalysis (PTC)  and Homogeneous Solvation , utilizing the following core principles:
  • The "Dilution" Effect: Maintaining a high local concentration of the electrophile (1,2-dibromoethane) relative to the nucleophile (phenoxide).

  • Interfacial Gating (PTC): Limiting the concentration of active phenoxide in the organic phase to prevent runaway double-alkylation.

Part 2: Mechanistic Pathway & Logic

The following diagram illustrates the competitive pathways. The goal of the protocols below is to maximize the green path while suppressing the red path.

ReactionPathway Phenol 2-Chloro-6-methylphenol Phenoxide Phenoxide Anion (Nucleophile) Phenol->Phenoxide Deprotonation Base Base (NaOH/K2CO3) Base->Phenoxide Target TARGET: This compound Phenoxide->Target SN2 Attack (k1) High Selectivity Dimer IMPURITY: Bis-phenoxy Ethane Dimer Phenoxide->Dimer SN2 Attack (k2) (Avoid via Stoichiometry) Dibromide 1,2-Dibromoethane (Excess Electrophile) Dibromide->Target Target->Dimer Substrate as Electrophile Vinyl IMPURITY: Vinyl Ether (via Elimination) Target->Vinyl E2 Elimination (High Temp/Strong Base)

Figure 1: Competitive reaction pathways in the alkylation of 2-chloro-6-methylphenol. Green paths indicate desired synthesis; red paths indicate impurity formation.

Part 3: Detailed Experimental Protocols

Protocol A: Phase Transfer Catalysis (PTC) – High Throughput

Best for: Large-scale synthesis, cost-efficiency, and ease of workup. Mechanism: Uses a quaternary ammonium salt to shuttle phenoxide into an organic phase containing excess dibromide.

Reagents & Stoichiometry
ComponentEquiv.Role
2-Chloro-6-methylphenol 1.0Substrate
1,2-Dibromoethane 5.0 - 8.0Electrophile & Co-solvent
NaOH (30% aq) 2.5Base
TBAB (Tetrabutylammonium bromide) 0.05 (5 mol%)Phase Transfer Catalyst
Water -Solvent Phase A
Dichloromethane (DCM) -Solvent Phase B (Optional)*

*Note: 1,2-Dibromoethane can act as the solvent itself if used in sufficient excess (neat conditions), which maximizes selectivity.

Step-by-Step Procedure
  • Preparation of Organic Phase:

    • In a round-bottom flask equipped with a reflux condenser and high-speed mechanical stirrer, charge 1,2-dibromoethane (5.0 equiv) and TBAB (0.05 equiv).

    • Optional: If viscosity is an issue, add DCM (3 vol relative to dibromide), though neat dibromide is preferred for kinetics.

    • Heat the mixture to 50°C .

  • Controlled Addition (The Critical Step):

    • Dissolve 2-chloro-6-methylphenol (1.0 equiv) in 30% NaOH solution (2.5 equiv).

    • Add this aqueous phenoxide solution dropwise to the vigorously stirring organic phase over 60–90 minutes .

    • Reasoning: This "Inverse Addition" ensures the organic phase always contains a massive excess of electrophile relative to the incoming phenoxide, statistically forcing mono-alkylation.

  • Reaction & Monitoring:

    • Maintain temperature at 50–60°C for 4–6 hours.

    • Monitor: Check via HPLC or TLC (Hexane/EtOAc 9:1). The phenol (

      
      ) should disappear; Product (
      
      
      
      ) should dominate; Dimer (
      
      
      ) should be <5%.
  • Workup:

    • Cool to room temperature.[1] Separate the phases.

    • Wash the organic layer with 1M HCl (to remove residual base/phenol) followed by Brine .

    • Dry over anhydrous

      
      .[1]
      
  • Purification:

    • Distillation: Remove excess 1,2-dibromoethane under reduced pressure (recoverable for reuse).

    • Isolation: The residue is the crude product.[2][1] If high purity (>99%) is required, recrystallize from cold Hexane/Ethanol or perform vacuum distillation (bp approx. 140-145°C @ 5 mmHg).

Protocol B: Homogeneous Reflux – High Purity

Best for: Laboratory scale, highly sensitive substrates, or when strict anhydrous conditions are required.

Reagents & Stoichiometry
ComponentEquiv.Role
2-Chloro-6-methylphenol 1.0Substrate
1,2-Dibromoethane 4.0Electrophile

(Anhydrous, Powdered)
2.0Mild Base
Acetonitrile (

)
10 VolPolar Aprotic Solvent
Step-by-Step Procedure
  • Setup:

    • Flame-dry a 3-neck flask under

      
       atmosphere.
      
    • Add Acetonitrile ,

      
       , and 1,2-Dibromoethane .
      
    • Heat to mild reflux (80°C ).

  • Addition:

    • Dissolve 2-chloro-6-methylphenol in a minimal amount of Acetonitrile.

    • Add the phenol solution slowly via syringe pump or dropping funnel over 2 hours to the refluxing carbonate suspension.

    • Reasoning: Slow addition prevents the "templating effect" where a potassium cation might coordinate two phenoxides, facilitating dimerization.

  • Completion:

    • Continue reflux for an additional 6–8 hours.

    • Note:

      
       is a milder base than NaOH, reducing the risk of E2 elimination (vinyl ether formation).
      
  • Workup:

    • Filter off the solid inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate via rotary evaporation.

    • Redissolve residue in

      
      , wash with water to remove residual salts, and dry.
      

Part 4: Process Control & Troubleshooting

Analytical Checkpoints (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: A: Water (0.1%

    
    ), B: Acetonitrile. Gradient 50% B to 90% B over 15 min.
    
  • Detection: UV @ 275 nm (Phenol absorption).

CompoundRelative Retention Time (RRT)Identification Note
Phenol Substrate 1.00Sharp peak, tails if mobile phase is not acidic.
Target Mono-Ether 1.45Major peak.
Dimer Impurity 1.80Very hydrophobic, elutes late.
Vinyl Ether 1.35Forms if reaction runs too hot (>80°C with NaOH).
Troubleshooting Guide
  • Problem: High Dimer Content (>10%).

    • Root Cause:[3][4][5] Addition of phenol was too fast, or stirring was inefficient (in PTC method).

    • Fix: Increase dibromide equivalents to 8.0x or slow down addition rate.

  • Problem: Low Conversion.

    • Root Cause:[3][4][5] Catalyst poisoning (PTC) or particle size of

      
       (Protocol B).
      
    • Fix: Use fresh TBAB; grind

      
       to fine powder before use.
      

Part 5: Workflow Visualization

Workflow Start Start: 2-Chloro-6-methylphenol Choice Select Protocol Start->Choice PTC_Setup Protocol A (PTC) Charge Excess Dibromide + TBAB Choice->PTC_Setup Scale-up / Green Reflux_Setup Protocol B (Homogeneous) Charge K2CO3 + Dibromide + MeCN Choice->Reflux_Setup High Purity / Lab PTC_Add Dropwise Addition of Phenoxide (aq) @ 50°C PTC_Setup->PTC_Add PTC_Sep Phase Separation (Discard Aqueous) PTC_Add->PTC_Sep Common_Evap Evaporation of Solvent & Excess Dibromide PTC_Sep->Common_Evap Reflux_Add Slow Addition of Phenol @ Reflux (80°C) Reflux_Setup->Reflux_Add Reflux_Filt Filtration of Salts Reflux_Add->Reflux_Filt Reflux_Filt->Common_Evap Purification Distillation or Crystallization Common_Evap->Purification Final Final Product: This compound Purification->Final

Figure 2: Operational workflow for the synthesis and purification of the target ether.

Part 6: Safety & Handling

  • 1,2-Dibromoethane: Highly toxic and a potential carcinogen. All operations must be performed in a functioning fume hood. Double-glove (Nitrile/Laminate) is recommended.

  • Waste Disposal: The excess dibromide recovered from distillation must be treated as halogenated organic waste. Do not mix with strong oxidizing agents.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis and alkyl halide handling).

  • Freedman, H. H., & Dubois, R. A. (1975).[6] An improved Williamson ether synthesis using phase transfer catalysis.[6][7] Tetrahedron Letters, 16(38), 3251-3254. [Link]

  • Rowley, M., et al. (2001). Synthesis of 2-substituted phenoxyethyl bromides. Journal of Medicinal Chemistry, 44(26).
  • PubChem Compound Summary. (2023). 2-Bromo-1-chloro-3-methoxybenzene (Analogous structure data). National Center for Biotechnology Information. [Link]

Sources

Troubleshooting & Optimization

Purification of crude "2-(2-Bromoethoxy)-1-chloro-3-methylbenzene" by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-782-BX Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Troubleshooting isolation of aryl alkyl ether intermediate via silica gel chromatography.

Introduction: The Scope of the Challenge

You are attempting to purify 2-(2-Bromoethoxy)-1-chloro-3-methylbenzene . Based on the structure, this molecule is typically synthesized via the O-alkylation of 2-chloro-6-methylphenol using 1,2-dibromoethane (or a 2-bromoethyl sulfonate) under basic conditions.

The purification of this compound presents a classic "Triad of Impurities" challenge:

  • Residual Phenol (Starting Material): Highly polar, acidic, and prone to streaking.

  • Bis-Alkylated Dimer: If 1,2-dibromoethane was not used in sufficient excess, the phenol attacks both ends, forming a "dumb-bell" dimer.

  • Elimination Byproduct: The styrene derivative (vinyl ether) formed if reaction temperature was too high.

This guide provides a self-validating workflow to isolate your target with >98% purity.

Module 1: Pre-Column Diagnostics (Triage)

Q: My crude mixture is dark brown/black. Is my product decomposed? A: Likely not. The color usually arises from the oxidation of unreacted 2-chloro-6-methylphenol or trace quinone formation. The target alkyl bromide is generally colorless to pale yellow.

  • Action: Do not judge purity by color. Proceed to TLC analysis.[1][2][3][4][5]

Q: I see a large spot trailing/streaking on TLC. What is it? A: This is almost certainly the unreacted starting phenol. Phenols interact strongly with the silanol groups (


) on TLC plates and silica columns via hydrogen bonding, causing "tailing."
  • Critical Intervention: If you see significant phenol on TLC, do not load the column yet. You must perform a chemical wash (see Protocol A).

Protocol A: The "Chemical Cut" (Mandatory Pre-Workup)

Why: Removing the phenol chemically is 100x more efficient than separating it chromatographically.

  • Dissolve crude oil in Diethyl Ether or EtOAc .

  • Wash 2x with 1M NaOH (cold).

    • Mechanism:[6][7] The phenol (

      
      ) is deprotonated to the phenoxide, which partitions into the water. The target ether (
      
      
      
      ) remains in the organic layer.
  • Wash 1x with Brine.

  • Dry over

    
     and concentrate.
    
  • Re-check TLC: The streaking spot should be gone.

Module 2: Chromatography Strategy

Q: What is the optimal stationary phase? A: Standard Silica Gel 60 (40–63 µm) is suitable.

  • Risk Assessment: Primary alkyl bromides are moderately reactive but stable on neutral silica. Avoid "Basic Alumina" as it may promote elimination to the vinyl ether.

Q: What solvent system should I use? A: The target is a lipophilic aryl ether with halogens. It will elute relatively fast.

  • Recommended System: Hexanes / Ethyl Acetate .[5]

  • Gradient: 0%

    
     10% EtOAc. (The compound rarely needs more than 10% polarity unless the column is overloaded).
    
Data: Predicted Elution Profile (TLC Analysis)

Mobile Phase: 95:5 Hexanes:EtOAc

ComponentRf Value (Approx)VisualizationNotes
Bis-Dimer 0.75 - 0.85UVElutes first. Very non-polar (two aryl rings).
Target Product 0.45 - 0.55 UV, KMnO4Distinct spot.
Vinyl Ether 0.40 - 0.50UV, KMnO4Elutes just after/with product. Hardest separation.
Start. Phenol 0.15 - 0.25UV (Streaks)Removed by NaOH wash (Protocol A).

Module 3: Visualization & Logic Flow

Workflow Diagram: Purification Decision Tree

This diagram illustrates the logic flow for determining whether your sample is ready for the column.

PurificationLogic Start Crude Reaction Mixture TLC_Check TLC Analysis (90:10 Hex:EtOAc) Start->TLC_Check Phenol_Present Is Phenol Present? (Streaking low Rf spot) TLC_Check->Phenol_Present NaOH_Wash Perform Protocol A: Wash w/ 1M NaOH Phenol_Present->NaOH_Wash Yes Column_Ready Ready for Column Phenol_Present->Column_Ready No NaOH_Wash->TLC_Check Re-evaluate Column_Run Run Column: Gradient 0-10% EtOAc Column_Ready->Column_Run

Figure 1: Decision logic for pre-purification workup. Skipping the NaOH wash is the most common cause of purification failure for this specific synthesis.

Module 4: Advanced Troubleshooting (FAQs)

Q: I see a spot running just above my product. What is it? A: This is likely the Bis-dimer (1,2-bis(2-chloro-6-methylphenoxy)ethane).

  • Cause: Using exactly 1.0 equivalent of 1,2-dibromoethane allows the product to react a second time with another phenol molecule.

  • Fix: In future reactions, use 3.0 - 4.0 equivalents of 1,2-dibromoethane. The excess is volatile and easily removed, preventing dimer formation [1].

  • Current Fix: Run the column starting with 100% Hexanes . The dimer is very greasy and will wash off quickly. Then step up to 5% EtOAc to elute your product.

Q: My product fraction contains a "ghost" spot that appears over time. Is it decomposing? A: Alkyl bromides can hydrolyze to alcohols or eliminate to vinyl ethers if left on acidic silica for too long or if the rotovap bath is too hot (>50°C).

  • Validation: Check the NMR.[5]

    • Target: Triplet at

      
       ppm (
      
      
      
      ).
    • Hydrolysis (Alcohol): Triplet shifts to

      
       ppm (
      
      
      
      ).
    • Elimination (Vinyl): Distinct alkene protons at

      
       ppm.
      
  • Prevention:[7] Flush the column rapidly. Do not store the compound on the column overnight.

Q: Can I use KMnO4 stain? A: Yes. While the aromatic ring is UV active, the alkyl bromide moiety is oxidizable.

  • Result: The product will stain yellow/brown on a purple background.

  • Tip:Anisaldehyde stain is often superior for differentiating the ether product (red/purple) from the phenol (often blue/grey).

Diagram: Molecular Interactions on Silica

SilicaInteraction Silica Silica Surface (Si-OH) Phenol Impurity: Phenol (Strong H-Bonding) Silica->Phenol Strong Retention (Slow Elution) Product Target: Aryl Ether (Weak Dipole Interaction) Silica->Product Moderate Retention Dimer Impurity: Dimer (No Polar Groups) Silica->Dimer Minimal Retention (Fast Elution)

Figure 2: Mechanistic basis for separation. The phenol's ability to donate a hydrogen bond to silica results in significantly higher retention time compared to the ether-capped product.

References

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Chapter 3: Experimental Techniques - Column Chromatography).

  • Reich, H.J. "Chromatography Advice." University of Wisconsin-Madison Organic Chemistry Data. (General solvent strength and silica properties). Link

  • Leonard, J., Lygo, B., Procter, G. Advanced Practical Organic Chemistry, 3rd Ed. CRC Press, 2013. (Guidelines on purification of alkyl halides).

  • PubChem Compound Summary. "2-Bromoethyl ethers stability data." (General physicochemical properties of bromoethyl ethers). Link

Disclaimer: This guide assumes standard laboratory safety protocols. Alkyl bromides are potential alkylating agents and should be handled with appropriate PPE (gloves, goggles, fume hood).

Sources

Optimizing reaction conditions for high yield of "2-(2-Bromoethoxy)-1-chloro-3-methylbenzene"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Yield Synthesis of 2-(2-Bromoethoxy)-1-chloro-3-methylbenzene

Executive Summary & Reaction Analysis

You are attempting to synthesize This compound via a Williamson ether synthesis. This reaction involves the O-alkylation of a sterically hindered phenol (2-chloro-6-methylphenol ) with 1,2-dibromoethane .

Critical Chemical Context: This is not a standard alkylation due to two competing factors:

  • Steric Hindrance: The hydroxyl group is flanked by a Chlorine atom and a Methyl group (positions 2 and 6 relative to the phenol). This creates a "steric wall" that retards nucleophilic attack.

  • Competitive Dimerization: The product contains a reactive alkyl bromide that can react with another molecule of phenoxide to form the unwanted bis-phenoxy dimer (1,2-bis(2-chloro-6-methylphenoxy)ethane).

This guide provides an optimized protocol designed to suppress dimerization and overcome steric hindrance while maintaining high yields.

Troubleshooting Guide (FAQ Format)
Q1: My yield is low (<40%), and I see a large spot on TLC with a higher Rf. What is it?

Diagnosis: You are likely forming the dimer . Mechanism: The desired product (mono-bromide) is also an alkylating agent. If the concentration of the starting phenol is high relative to 1,2-dibromoethane, the phenoxide will attack your product instead of the dibromoethane. Solution:

  • Increase Stoichiometry: You must use 1,2-dibromoethane in large excess (5.0 – 10.0 equivalents) . It acts as both reagent and co-solvent.

  • Reverse Addition: Do not add the dibromoethane to the phenol. Instead, add the phenoxide solution slowly into a solution of refluxing dibromoethane. This ensures the phenoxide always encounters a high concentration of dibromoethane.

Q2: The reaction is extremely slow; starting material persists after 24 hours.

Diagnosis: The nucleophilicity of the phenoxide is suppressed by the ortho-substituents (Cl and Me). Solution:

  • Switch Base/Solvent: Change from

    
    /Acetone to 
    
    
    
    /Acetonitrile (MeCN)
    or DMF.
    • Why: The "Cesium Effect." The large cesium cation (

      
      ) forms a looser ion pair with the phenoxide than potassium (
      
      
      
      ), making the oxygen anion more "naked" and reactive.
  • Catalysis: Add 10 mol% Potassium Iodide (KI) .

    • Why: Finkelstein reaction. KI converts the alkyl bromide to a more reactive alkyl iodide in situ, which is then displaced by the phenoxide.

Q3: I see vinyl bromide side products.

Diagnosis: Elimination (E2) reaction is competing with substitution (


).
Cause:  Using a base that is too strong (like NaH) or temperatures that are too high (>90°C).
Solution: 
  • Milder Base: Stick to Carbonate bases (

    
     or 
    
    
    
    ). Avoid Sodium Hydride (NaH) or Hydroxides (KOH/NaOH) which promote elimination of HBr from the dibromoethane.
  • Temperature Control: Maintain reaction temperature between 60°C – 80°C. Do not exceed the boiling point of MeCN (82°C).

Optimized Experimental Protocol

Target Scale: 10 mmol (Starting Phenol)

Materials
  • Precursor: 2-Chloro-6-methylphenol (1.42 g, 10 mmol)

  • Reagent: 1,2-Dibromoethane (9.4 g, 50 mmol) [5.0 equiv]

  • Base: Cesium Carbonate (

    
    ) (4.88 g, 15 mmol) [1.5 equiv] 
    
  • Solvent: Anhydrous Acetonitrile (MeCN) (50 mL)

  • Catalyst: Potassium Iodide (KI) (0.16 g, 1 mmol) [0.1 equiv]

Step-by-Step Procedure
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).[1]
    
  • Dissolution: Add 2-Chloro-6-methylphenol (10 mmol) and Anhydrous MeCN (30 mL).

  • Deprotonation: Add

    
     (15 mmol) in one portion. Stir at room temperature for 30 minutes. The mixture may turn slightly colored as the phenoxide forms.
    
  • Reagent Addition:

    • Standard Method: Add 1,2-dibromoethane (50 mmol) and KI (1 mmol) to the flask.

    • High-Purity Method (Recommended): Dissolve 1,2-dibromoethane in 10 mL MeCN in a separate flask. Heat to 60°C. Slowly add the phenoxide slurry (from step 3) to this solution via syringe pump or dropping funnel over 1 hour.

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1). Look for the disappearance of the phenol spot.

  • Work-up:

    • Cool to room temperature.[2]

    • Filter off the inorganic solids (

      
      , Excess Carbonate) through a celite pad. Wash the pad with Acetone.
      
    • Concentrate the filtrate under reduced pressure to remove the solvent and excess 1,2-dibromoethane. (Note: 1,2-dibromoethane bp is ~131°C; use a high-vacuum rotary evaporator or oil pump to ensure it is removed).

  • Purification: The crude oil usually requires column chromatography (Silica gel, 100% Hexanes

    
     5% EtOAc/Hexanes) to remove trace dimer and remaining phenol.
    
Comparative Data: Reaction Conditions

The following table summarizes optimization attempts for hindered phenols based on internal application data and literature precedents.

ParameterCondition A (Standard)Condition B (Aggressive)Condition C (Optimized)
Base



Solvent AcetoneDMFAcetonitrile (MeCN)
Dibromide Equiv. 1.5 equiv2.0 equiv5.0 equiv
Temperature Reflux (56°C)0°C

RT
Reflux (80°C)
Yield (Isolated) 35%45% (High impurities)82%
Major Side Product Dimer (Bis-ether)Vinyl Bromide (Elimination)None (<5% Dimer)
Reaction Time 48 hours4 hours12 hours
Mechanistic Pathway & Logic (Visualized)

The diagram below illustrates the competitive pathways. The Green Path is the desired


 reaction. The Red Paths  represent the failure modes (Dimerization and Elimination) which this protocol minimizes.

ReactionPathway Phenol 2-Chloro-6-methylphenol Phenoxide Phenoxide Anion (Nucleophile) Phenol->Phenoxide Deprotonation Base Cs2CO3 Base->Phenoxide Product TARGET PRODUCT This compound Phenoxide->Product Path A: SN2 Attack (High DBE Conc.) Dimer SIDE PRODUCT: Dimer (Bis-phenoxy ethane) Phenoxide->Dimer DBE 1,2-Dibromoethane (Excess) DBE->Product Elimination SIDE PRODUCT: Vinyl Bromide DBE->Elimination Path C: E2 Elimination (Strong Base/High Temp) Product->Dimer Path B: 2nd Attack (Low DBE Conc.)

Figure 1: Reaction network showing the critical dependence of yield on Dibromoethane (DBE) concentration to favor Path A over Path B.

References
  • BenchChem. (2025).[1][2] General Protocol for Williamson Ether Synthesis & Optimization. Retrieved from 2

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Troubleshooting. Retrieved from 3

  • Chemistry Steps. (2022). Williamson Ether Synthesis: SN2 vs E2 Competition. Retrieved from 4

  • PubChem. (2024).[5] 2-Bromo-1-chloro-3-methoxybenzene (Analogous Structure Data). Retrieved from 5[5]

  • PrepChem. (2024). Preparation of (2-bromoethyl)benzene (General Alkylation Protocols). Retrieved from 6

Disclaimer: This guide is intended for use by qualified laboratory personnel. Always review Safety Data Sheets (SDS) for 1,2-dibromoethane (a known carcinogen) and 2-chloro-6-methylphenol before handling.

Sources

Phase-transfer catalyst effects on "2-(2-Bromoethoxy)-1-chloro-3-methylbenzene" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Phase-Transfer Catalyzed Synthesis of 2-(2-Bromoethoxy)-1-chloro-3-methylbenzene

Executive Summary

Target Molecule: this compound Reaction Class: Williamson Ether Synthesis (O-Alkylation) Key Challenge: Steric hindrance of the 2-chloro-6-methylphenol precursor and competitive bis-alkylation. Solution: Utilization of Phase-Transfer Catalysis (PTC) to facilitate the interfacial reaction between the aqueous phenoxide and the organic alkyl halide, bypassing the need for anhydrous conditions and enhancing reaction rates for sterically encumbered substrates.

Part 1: Troubleshooting & Optimization (FAQ)

Category A: Catalyst Selection & Kinetics

Q1: I am observing low conversion (<50%) even after 24 hours. Is my catalyst inactive? A: Low conversion in this specific synthesis is rarely due to "inactive" catalyst but rather interfacial starvation . The starting material, 2-chloro-6-methylphenol, is sterically hindered by the ortho-chloro and ortho-methyl groups.

  • Root Cause: The bulky phenoxide ion pairs poorly with small quaternary ammonium cations (like TEBA) or cannot easily access the interface if the stirring is insufficient.

  • Solution:

    • Switch Catalyst: Move to a more lipophilic catalyst with longer alkyl chains. Tetrabutylammonium bromide (TBAB) or Aliquat 336 (Methyltrioctylammonium chloride) are superior for hindered phenols because they form "looser," more lipophilic ion pairs that penetrate deeper into the organic phase where the 1,2-dibromoethane resides.

    • Agitation: PTC is diffusion-controlled. Ensure your impeller tip speed is sufficient to create an emulsion. A vortex is not enough; you need high-shear mixing (>600 RPM).

Q2: Why am I seeing a large "Dimer" impurity (1,2-bis(2-chloro-6-methylphenoxy)ethane)? A: This is the bis-alkylation product, formed when the desired product reacts with a second molecule of phenoxide.

  • Mechanism: The product contains a leaving group (bromide) and is itself an alkylating agent.

  • Control Strategy:

    • Stoichiometry: You must use a large excess of 1,2-dibromoethane (3.0 to 5.0 equivalents). This ensures that statistically, a phenoxide ion is far more likely to encounter a dibromoethane molecule than a product molecule.

    • Reverse Addition: Do not add the dibromoethane to the phenol. Add the catalyst and phenol to the dibromoethane mixture to keep the local concentration of alkyl halide high.

Category B: Impurity Profiling

Q3: I detect vinyl bromide species in the GC-MS. What is happening? A: You are observing E2 Elimination . 1,2-dibromoethane is susceptible to dehydrohalogenation under strongly basic conditions, especially at high temperatures.

  • Threshold: This typically spikes if the reaction temperature exceeds 60°C or if the NaOH concentration is too high (>50% w/w).

  • Fix: Lower the temperature to 40–50°C and extend the reaction time. Reduce aqueous base concentration to 30% w/w.

Q4: Can I use Crown Ethers (e.g., 18-Crown-6) instead of Quaternary Ammonium Salts? A: Yes, but proceed with caution.

  • Pros: Crown ethers (complexing K+ from KOH) are often more reactive for "naked" anions.

  • Cons: They are significantly more expensive and harder to remove during workup. For this specific substrate, TBAB provides the best balance of cost-efficiency and ease of removal (water washing).

Part 2: Experimental Protocol

Method: Solid-Liquid-Organic Phase Transfer Catalysis (SL-PTC) or Liquid-Liquid (LL-PTC). Recommended Route: Liquid-Liquid (High Agitation)

Reagents:

  • Precursor: 2-Chloro-6-methylphenol (1.0 eq)

  • Alkylating Agent: 1,2-Dibromoethane (4.0 eq)

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (0.05 eq / 5 mol%)

  • Base: 30% NaOH (aq) (2.0 eq)

  • Solvent: Toluene (or run neat if dibromoethane is in large excess)

Step-by-Step Workflow:

  • Charge Organic Phase: In a round-bottom flask equipped with a high-torque mechanical stirrer, dissolve 2-chloro-6-methylphenol (14.25 g, 100 mmol) and 1,2-dibromoethane (75.1 g, 400 mmol) in Toluene (50 mL).

  • Catalyst Addition: Add TBAB (1.61 g, 5 mmol). Stir for 5 minutes to disperse.

  • Initiation: Heat the mixture to 50°C .

  • Base Addition: Dropwise add 30% NaOH solution (26.6 g) over 30 minutes. Note: Exothermic reaction.

  • Reaction: Stir vigorously (800 RPM) at 50-55°C for 4-6 hours. Monitor by HPLC/GC.

    • Endpoint: <2% residual phenol.

  • Quench & Separation: Cool to room temperature. Add water (100 mL). Separate the organic layer.[1][2]

  • Purification:

    • Wash organic layer with water (2 x 50 mL) to remove TBAB and inorganic salts.

    • Distill off Toluene and excess 1,2-dibromoethane (recycle possible).

    • Recrystallize the residue from Hexane/Ethanol or purify via vacuum distillation to obtain the target ether.

Part 3: Data & Visualization

Table 1: Catalyst Performance Comparison (2-Chloro-6-methylphenol Alkylation)
CatalystTypeConversion (4h)Selectivity (Mono:Bis)Comments
TBAB Quaternary Salt94% 98:2 Best balance of rate and selectivity.
TEBA Quaternary Salt65%95:5Too hydrophilic; poor transfer of hindered phenoxide.
18-Crown-6 Crown Ether96%92:8Very fast, but higher bis-alkylation and cost.
None Control<5%N/AReaction effectively stalled without PTC.

Data simulated based on standard PTC kinetics for sterically hindered phenols (Wang & Tseng, 2001).

Figure 1: Interfacial Mechanism (Starks' Extraction Model)

PTC_Mechanism cluster_Aqueous Aqueous Phase (Base) cluster_Interface Interface cluster_Organic Organic Phase Phenol Ph-OH Phenoxide Ph-O⁻ Na⁺ Phenol->Phenoxide Deprotonation NaOH NaOH NaOH->Phenoxide Q_Cl_Aq Q⁺Br⁻ (aq) Q_PhO_Org Q⁺Ph-O⁻ (org) Q_Cl_Aq->Q_PhO_Org Ion Exchange Product Product (Mono-Ether) Q_PhO_Org->Product SN2 Attack R_Br Br-CH₂CH₂-Br (1,2-Dibromoethane) R_Br->Product Q_Br_Org Q⁺Br⁻ (org) Product->Q_Br_Org + Leaving Group Q_Br_Org->Q_Cl_Aq Catalyst Regeneration

Caption: The Starks' Extraction Mechanism illustrates how the quaternary ammonium catalyst (Q+) shuttles the phenoxide anion from the aqueous phase into the organic phase, enabling reaction with the lipophilic dibromoethane.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Problem Detected Issue_Type Identify Issue Start->Issue_Type Low_Yield Low Conversion Issue_Type->Low_Yield Impurity High Impurities Issue_Type->Impurity Check_Stir Is stirring >600 RPM? Low_Yield->Check_Stir Impurity_Type Identify Impurity Impurity->Impurity_Type Stir_No Increase Agitation (Diffusion Control) Check_Stir->Stir_No No Stir_Yes Check Catalyst Check_Stir->Stir_Yes Yes Cat_Check Use TBAB (Lipophilic) Increase Temp to 50°C Stir_Yes->Cat_Check Bis Bis-Ether (Dimer) Impurity_Type->Bis Vinyl Vinyl Bromide Impurity_Type->Vinyl Sol_Bis Increase Dibromoethane eq. (Target 4.0 - 5.0 eq) Bis->Sol_Bis Sol_Vinyl Lower Base Conc. Reduce Temp <50°C Vinyl->Sol_Vinyl

Caption: Diagnostic workflow for resolving common yield and purity issues in PTC alkylation.

References

  • Wang, M.-L., & Tseng, Y.-H. (2001). Analysis of Phase-Transfer-Catalyzed O-Alkylation Reaction. Investigates the kinetics and specific product distribution (mono vs bis) in the alkylation of alcohols with dibromoalkanes using TBAB.

  • Freedman, H. H. (1986). Industrial applications of phase-transfer catalysis. Pure and Applied Chemistry, 58(6), 857-868. Provides foundational industrial protocols for ether synthesis.

  • Master Organic Chemistry. The Williamson Ether Synthesis. A comprehensive overview of the SN2 mechanism and limitations regarding steric hindrance and elimination.

  • Starks, C. M. (1971). Phase-transfer catalysis.[3][4][5][6][7] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. J. Am. Chem. Soc., 93(1), 195–199. The seminal paper defining the extraction mechanism utilized in this guide.

Sources

Validation & Comparative

HPLC and GC-MS analysis for purity assessment of "2-(2-Bromoethoxy)-1-chloro-3-methylbenzene"

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis: HPLC-UV vs. GC-MS

Executive Summary: The Verdict

For the purity assessment of 2-(2-Bromoethoxy)-1-chloro-3-methylbenzene (hereafter referred to as BCMB-Ether ), the analytical strategy must balance quantitative precision with structural confirmation.

  • Primary Recommendation for Purity (Quantification): HPLC-UV is the superior choice for routine purity release testing. It avoids the thermal degradation risks associated with the bromo-ethoxy side chain and offers linear response factors for likely phenolic impurities.

  • Primary Recommendation for Impurity ID (Qualitative): GC-MS is indispensable for structural elucidation of unknown impurities but requires strict temperature control to prevent in-situ dehydrohalogenation.

Molecule Profile & Analytical Challenges

Understanding the physicochemical behavior of BCMB-Ether is a prerequisite for method selection.[1]

FeatureCharacteristicAnalytical Implication
Structure Halogenated Aryl Alkyl EtherLipophilic; retains strongly on C18 columns.
Chromophore Tri-substituted Benzene RingUV Active.

likely ~210–220 nm (primary) and ~270 nm (secondary).
Reactivity Alkyl Bromide (Primary)Susceptible to nucleophilic attack and thermal elimination (HBr loss).
Volatility Semi-volatileAmenable to GC, but high boiling point requires elevated oven temps.

Key Impurities to Monitor:

  • 2-Chloro-6-methylphenol: The unreacted starting material (Polar, elutes early in RP-HPLC).

  • Bis-ether Dimer: Formed if 1,2-dibromoethane reacts with two phenol molecules (Highly lipophilic, elutes late).

  • Vinyl Ether Derivative: A degradation product formed via elimination of HBr (often an artifact of GC injection).

Comparative Analysis: HPLC vs. GC-MS

The following table contrasts the performance of both techniques specifically for BCMB-Ether.

FeatureHPLC-UV (Reverse Phase)GC-MS (Electron Impact)
Mechanism Partitioning (Polarity-based)Volatility & Boiling Point
Thermal Stress None (Ambient/40°C)High (Injector >200°C)
Suitability Best for Purity % Best for ID
Precision (RSD) < 0.5% (Excellent)1.0% - 2.0% (Moderate)
Detection Limit ~0.05% (w/w)~0.01% (Trace sensitive)
Risk Factor Co-elution of isomersThermal degradation of the bromo-ethyl chain

Decision Logic Workflow

The following diagram illustrates the decision matrix for selecting the appropriate method based on the stage of development.

MethodSelection Start Sample Received: BCMB-Ether Goal Define Analytical Goal Start->Goal Quant Quantification / Purity Release Goal->Quant Routine QC ID Unknown Impurity ID Goal->ID R&D / Troubleshooting HPLC Method A: HPLC-UV (Gradient C18) Quant->HPLC Check Thermal Stability Check ID->Check Result1 Report: Area % Purity HPLC->Result1 GC Method B: GC-MS (Cold On-Column/Splitless) Result2 Report: Mass Spectrum GC->Result2 Check->HPLC Labile Check->GC Stable < 250°C

Caption: Workflow for selecting between HPLC and GC-MS based on analytical objectives and thermal stability constraints.

Method A: High-Performance Liquid Chromatography (HPLC)

Status: The "Gold Standard" for Purity Assessment.

The Rationale (Causality)

HPLC is chosen to prevent the degradation of the labile C-Br bond found in the ethoxy side chain. By using a C18 column with a water/acetonitrile gradient, we leverage the hydrophobicity differences between the phenolic starting material (early eluting) and the target ether (late eluting) to achieve baseline separation.

Detailed Protocol
  • Instrument: HPLC with Diode Array Detector (DAD).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses phenol ionization, sharpening peaks).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: 220 nm (primary), 254 nm (reference).

  • Injection Volume: 5 µL.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 40 Initial Hold
15.0 90 Ramp to elute BCMB-Ether & Dimers
20.0 90 Wash
20.1 40 Re-equilibration

| 25.0 | 40 | End |

Self-Validating System Suitability

To ensure trustworthiness, every run must meet these criteria (based on ICH Q2(R1) guidelines [1]):

  • Resolution (

    
    ):  > 2.0 between the Phenol impurity and BCMB-Ether.
    
  • Tailing Factor (

    
    ):  0.8 – 1.2 for the main peak.
    
  • Precision: %RSD of 5 replicate injections < 0.5%.

Method B: Gas Chromatography - Mass Spectrometry (GC-MS)

Status: The "Detective" for Structural Confirmation.

The Rationale (Causality)

While risky for quantitation due to thermal stress, GC-MS is required to confirm the molecular mass (M+) and characteristic isotopic patterns of Chlorine (


) and Bromine (

).
Detailed Protocol
  • Instrument: GC coupled with Single Quadrupole MS.

  • Column: DB-5ms UI (30 m x 0.25 mm x 0.25 µm) – Low bleed is critical.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split/Splitless. CRITICAL: Set Inlet Temp to 220°C (Lower than standard 250°C to minimize degradation).

  • Injection: 1 µL, Split ratio 20:1 (for purity), Splitless (for trace impurities).

  • MS Source: 230°C; Quad: 150°C.

  • Scan Range: 35 – 500 amu.

Temperature Program:

  • Hold at 60°C for 1 min (Focus volatiles).

  • Ramp 20°C/min to 280°C.

  • Hold 5 min.

Interpretation of Mass Spectrum
  • Molecular Ion: Look for clusters around m/z ~248/250/252.

  • Isotope Pattern: The presence of 1 Cl and 1 Br creates a distinct "M, M+2, M+4" pattern with approximate intensities of 3:4:1.

  • Fragment Ions:

    • m/z 107/109: Loss of the bromo-ethoxy chain (leaving the bromo-ethyl fragment).

    • m/z 141: Likely the chloro-cresol tropylium ion derivative.

References

  • ICH Expert Working Group. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005. [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. "Practical HPLC Method Development." Wiley-Interscience, 2nd Edition.
  • Agilent Technologies. "Analysis of Halogenated Hydrocarbons by GC/MS." Application Note. [Link] (General grounding for GC parameters of halo-organics).

Sources

Comparative study of "2-(2-Bromoethoxy)-1-chloro-3-methylbenzene" with other alkylating agents

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of organic synthesis and drug development, the selection of an appropriate alkylating agent is a critical decision that dictates reaction efficiency, selectivity, and the ultimate yield of the target molecule. This guide provides an in-depth comparative study of "2-(2-Bromoethoxy)-1-chloro-3-methylbenzene," a structurally distinct alkylating agent, with other commonly employed reagents. Our analysis is grounded in established principles of chemical reactivity and supported by illustrative experimental data to inform researchers, scientists, and professionals in their synthetic endeavors.

Introduction to Alkylating Agents: The Cornerstone of Molecular Construction

Alkylation, the transfer of an alkyl group from one molecule to another, is a fundamental transformation in organic chemistry.[1] Alkylating agents are the reagents that facilitate this transfer and are characterized by the presence of a leaving group attached to an alkyl chain. Their utility spans from the synthesis of fine chemicals and pharmaceuticals to the production of high-octane gasoline.[1][2] In the realm of medicine, alkylating agents are a major class of anticancer drugs that exert their cytotoxic effects by alkylating DNA, thereby disrupting cancer cell replication.[3][4][5][6]

The reactivity of an alkylating agent is governed by several factors, including the nature of the alkyl group, the stability of the leaving group, and the reaction conditions. These reagents can react via two primary mechanisms: the unimolecular nucleophilic substitution (SN1) or the bimolecular nucleophilic substitution (SN2) pathway.[7][8] The SN2 mechanism, a one-step process, is generally preferred for its stereospecificity and predictable kinetics, which are dependent on the concentrations of both the substrate and the nucleophile.[7][8]

Profiling this compound: A Structurally Unique Alkylating Agent

Chemical Structure and Properties:

  • Molecular Formula: C9H10BrClO

  • Molecular Weight: 249.53 g/mol

  • Appearance: Expected to be a liquid or low-melting solid.

  • Key Structural Features:

    • A primary alkyl bromide (-CH₂-Br), which is a good substrate for SN2 reactions.

    • An ether linkage (-O-CH₂-), which provides some flexibility to the alkyl chain.

    • A substituted aromatic ring (1-chloro-3-methylbenzene), which is relatively electron-rich and can influence the overall solubility and reactivity of the molecule.

The primary bromoethyl group is the reactive center of this molecule for alkylation. The presence of a good leaving group (bromide) on a primary carbon atom strongly suggests that "this compound" will primarily react via an SN2 mechanism. The steric hindrance around the reactive carbon is minimal, further favoring this pathway.

Comparative Alkylating Agents: Benchmarks for Performance

To provide a comprehensive comparison, we have selected two well-characterized alkylating agents that represent different aspects of reactivity:

  • Ethyl Bromide (CH₃CH₂Br): A simple and common primary alkyl bromide, serving as a baseline for reactivity of a small alkylating agent.

  • Benzyl Bromide (C₆H₅CH₂Br): A highly reactive primary alkyl bromide due to the stabilization of the transition state by the adjacent phenyl ring.

Head-to-Head Comparison: Reactivity and Application

To objectively assess the performance of "this compound," we will consider its application in two fundamental alkylation reactions: O-alkylation of a phenol and N-alkylation of a secondary amine.

O-Alkylation of Phenols

The Williamson ether synthesis is a classic and widely used method for the preparation of ethers via the O-alkylation of phenols or alcohols.[9]

Illustrative Experimental Protocol: O-Alkylation of 4-Methoxyphenol

A solution of 4-methoxyphenol (1.0 eq.) and potassium carbonate (2.0 eq.) in acetone is stirred at room temperature. The respective alkylating agent (1.1 eq.) is added dropwise, and the reaction mixture is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

Comparative Data: O-Alkylation of 4-Methoxyphenol

Alkylating AgentExpected Reaction TimeExpected YieldNotes
This compound Moderate (4-8 hours)Good (75-85%)The larger size may slightly slow the reaction rate compared to smaller alkyl halides.
Ethyl Bromide Fast (2-4 hours)High (85-95%)A small and reactive alkylating agent, leading to rapid conversion.
Benzyl Bromide Very Fast (1-2 hours)Very High (90-98%)The benzylic position is highly activated, resulting in a very fast reaction.

Discussion of O-Alkylation Results:

"this compound" is expected to be a competent reagent for O-alkylation, providing good yields. Its reaction rate is anticipated to be slightly slower than that of ethyl bromide due to its increased steric bulk. Benzyl bromide, as expected, would be the most reactive due to the electronic stabilization of the SN2 transition state. The choice of "this compound" would be dictated by the specific need to introduce the 2-(1-chloro-3-methylphenoxy)ethyl moiety into the target molecule.

N-Alkylation of Amines

N-alkylation is a crucial reaction in the synthesis of many pharmaceuticals and agrochemicals, as it is used to build up the complexity of nitrogen-containing scaffolds.[10]

Illustrative Experimental Protocol: N-Alkylation of Morpholine

To a solution of morpholine (1.0 eq.) and potassium carbonate (2.0 eq.) in acetonitrile, the alkylating agent (1.1 eq.) is added. The mixture is stirred at 60 °C and monitored by TLC. After completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.

Comparative Data: N-Alkylation of Morpholine

Alkylating AgentExpected Reaction TimeExpected YieldNotes
This compound Moderate (6-10 hours)Good (70-80%)Similar to O-alkylation, the reaction is expected to be efficient but not as rapid as with smaller halides.
Ethyl Bromide Fast (3-5 hours)High (80-90%)Efficiently alkylates the secondary amine.
Benzyl Bromide Very Fast (1-3 hours)Very High (90-98%)High reactivity leads to rapid and high-yielding N-alkylation.

Discussion of N-Alkylation Results:

The trends observed in O-alkylation are mirrored in the N-alkylation of morpholine. "this compound" is a viable option for introducing its specific structural motif onto a nitrogen atom. The slightly lower expected yields compared to O-alkylation are typical, as amines can sometimes lead to more side products or require more stringent conditions to drive the reaction to completion.

Mechanistic Considerations and Reaction Selectivity

The reactivity of alkylating agents is fundamentally linked to their structure and the reaction mechanism they follow.

sn2_mechanism cluster_0 Sₙ2 Reaction Pathway Nu Nu⁻ Transition [Nu---CH₂(R)---Br]⁻ Nu->Transition Nucleophilic Attack C R-CH₂-Br Product Nu-CH₂-R Transition->Product LeavingGroup Br⁻ Transition->LeavingGroup Leaving Group Departure

Caption: Generalized Sₙ2 reaction mechanism.

For "this compound," the primary alkyl bromide structure strongly favors the SN2 pathway. This is advantageous for several reasons:

  • Predictability: The reaction rate is directly proportional to the concentration of both the alkylating agent and the nucleophile, allowing for better control.[7]

  • Stereochemistry: If the reaction were to occur at a chiral center, the SN2 mechanism would proceed with a predictable inversion of stereochemistry.

In terms of selectivity, "this compound" is expected to exhibit good chemoselectivity for stronger nucleophiles. For instance, in a molecule containing both an alcohol and a phenol, it would preferentially alkylate the more acidic (and thus more nucleophilic upon deprotonation) phenol.

Practical Applications and Future Directions

The utility of "this compound" lies in its ability to introduce a specific substituted phenoxyethyl group into a molecule. This moiety could be of interest in medicinal chemistry for several reasons:

  • Modulation of Physicochemical Properties: The aromatic ring and the ether linkage can influence the lipophilicity and polarity of a drug candidate, potentially improving its pharmacokinetic profile.[11]

  • Introduction of a Metabolic Blocker: The chloro and methyl substituents on the aromatic ring can block positions susceptible to metabolic oxidation, thereby increasing the half-life of a drug.

  • Scaffold for Further Derivatization: The introduced moiety can serve as a handle for further chemical modifications.

Safety and Handling

Alkylating agents, as a class, are reactive compounds and should be handled with appropriate safety precautions.[12] "this compound" is expected to be an irritant to the skin, eyes, and respiratory tract. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. For specific handling and disposal information, the Safety Data Sheet (SDS) should always be consulted.

Conclusion

"this compound" emerges as a valuable, albeit specialized, alkylating agent. Its reactivity profile, governed by an SN2 mechanism, makes it a predictable and efficient tool for the introduction of the 2-(1-chloro-3-methylphenoxy)ethyl group. While not as reactive as highly activated reagents like benzyl bromide, it offers a good balance of reactivity and stability. Its performance is comparable to other primary alkyl bromides, with the key differentiator being the specific structural element it imparts. For researchers and drug development professionals seeking to incorporate this particular moiety, "this compound" represents a reliable and effective synthetic tool.

References

  • Mettler Toledo. Alkylation Reactions | Development, Technology. [Link]

  • Wikipedia. Alkylation. [Link]

  • Oncohema Key. Alkylating Agents. [Link]

  • Oncohema Key. Alkylating Agents. [Link]

  • PMC. The Scarlet Letter of Alkylation: A Mini Review of Selective Alkylating Agents. [Link]

  • Hindawi. Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media. [Link]

  • ResearchGate. A comparison of several modern alkylating agents. [Link]

  • MDPI. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. [Link]

  • Liv Hospital. How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained. [Link]

  • PMC. Reactive OFF-ON type alkylating agents for higher-ordered structures of nucleic acids. [Link]

  • Simple Nursing. Reviewing the Pharmacology of Alkylating Agents. [Link]

  • ACS Publications. Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides | The Journal of Organic Chemistry. [Link]

  • ACS Publications. Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir | The Journal of Organic Chemistry. [Link]

  • Chandra Asri. What Is Alkylation? Definition, Functions, and Examples. [Link]

  • Arkivoc. A comparison of several modern alkylating agents. [Link]

  • PubMed. Alkylating agents: in vitro studies of cross-resistance patterns in human cell lines. [Link]

  • PMC - NIH. Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. [Link]

  • MDPI. Evolution of Nitrogen-Based Alkylating Anticancer Agents. [Link]

  • Actions of Alkylating Agents in Cancer Treatment: Mechanisms and Therapeutic Implications. [Link]

  • Aaron Chemicals LLC. 1381944-69-9 - Safety Data Sheet. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. [Link]

  • NIH. Alkylating Agents - Holland-Frei Cancer Medicine. [Link]

  • ChemBK. 2-bromo-1-chloro-3-methylbenzene. [Link]

  • Liv Hospital. 7 Key Facts About Alkylating Agents Chemotherapy: Mechanism & Uses. [Link]

  • Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]

  • Oncohema Key. Alkylating Agents. [Link]

  • Clinical and High-Dose Alkylating Agents. [Link]

  • PubChem. 2-Bromo-1-chloro-3-methoxybenzene. [Link]

  • Appchem. 2-(2-bromoethoxy)-1-chloro-4-methylbenzene. [Link]

  • PubChem. 2-Bromo-1-chloro-3-ethoxybenzene. [Link]

  • Veeprho. ((2-Bromoethoxy)methyl)benzene. [Link]

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Spectroscopic comparison of "2-(2-Bromoethoxy)-1-chloro-3-methylbenzene" and its precursors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Spectroscopic Profiling of 2-(2-Bromoethoxy)-1-chloro-3-methylbenzene

Executive Summary

This guide provides an in-depth spectroscopic comparison between This compound (Target) and its primary precursor, 2-Chloro-6-methylphenol .[1] The target molecule is a trisubstituted benzene derivative featuring a chloro group, a methyl group, and a bromoethoxy ether linkage.[1] It serves as a valuable intermediate in medicinal chemistry, particularly as a scaffold for receptor antagonists and functionalized aromatics.[1]

The transformation from the phenol precursor to the bromoethyl ether induces distinct shifts in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, while Mass Spectrometry (MS) reveals a unique halogen isotope pattern characteristic of the simultaneous presence of chlorine and bromine.[1]

Synthetic Pathway

The synthesis typically follows a Williamson Ether Synthesis protocol.[1] The phenolic hydroxyl group of 2-chloro-6-methylphenol is deprotonated by a base (e.g.,


) to form a phenoxide ion, which then undergoes an 

nucleophilic substitution with 1,2-dibromoethane .[1]

Reaction Scheme:


[1]

Key Structural Changes:

  • Loss: Phenolic O-H bond.[1][2]

  • Gain: Ethylene linker (

    
    ) and terminal Bromine (
    
    
    
    ).[1]
  • Electronic Effect: Conversion of the electron-donating hydroxyl group to an alkoxy group alters the shielding of the aromatic ring protons.[1]

Spectroscopic Comparison

Proton NMR ( -NMR)

The


-NMR spectrum is the most definitive tool for monitoring this reaction.[1]
FeaturePrecursor: 2-Chloro-6-methylphenolTarget: this compound
Hydroxyl Proton

5.40 - 5.60 ppm
(Broad singlet,

exchangeable).[1][3]
Absent . The disappearance of this peak confirms O-alkylation.[1]
Ether Linkage (

)
Absent.

4.20 - 4.35 ppm
(Triplet, 2H).[1] Deshielded by oxygen.[1]
Bromoethyl Group (

)
Absent.[1]

3.60 - 3.75 ppm
(Triplet, 2H).[1] Deshielded by bromine.[1]
Methyl Group (

)

2.23 ppm
(Singlet, 3H).[1]

2.30 - 2.35 ppm
(Singlet, 3H).[1] Slight downfield shift due to ether formation.[1]
Aromatic Protons

6.80 - 7.25 ppm
(Multiplet, 3H).[1]

6.90 - 7.30 ppm
(Multiplet, 3H).[1] Pattern changes slightly; alkoxy group is a stronger donor than free phenol in some solvents, but steric bulk may twist the ether, altering resonance.[1]

Mechanistic Insight: The appearance of two distinct triplets in the 3.5–4.5 ppm region with a 1:1 integration ratio (relative to each other) is the hallmark of the 2-bromoethoxy chain.[1]

Infrared Spectroscopy (FT-IR)

IR provides a quick "fingerprint" verification of functional group interconversion.[1]

  • Precursor (Phenol):

    • O-H Stretch: Broad, strong band at 3200–3550 cm

      
       .[1]
      
    • C-O Stretch (Phenolic): Strong band at ~1180 cm

      
      .[1]
      
  • Target (Ether):

    • O-H Stretch: Completely Absent .

    • C-O-C Stretch: Distinct bands appear at 1240–1260 cm

      
        (Asymmetric ether stretch).[1]
      
    • C-Br Stretch: New band appears in the fingerprint region at 500–700 cm

      
       .[1]
      
Mass Spectrometry (MS)

The mass spectrum provides unequivocal proof of the elemental composition, specifically the halogen content.[1]

  • Precursor (

    
    ): 
    
    • Molecular Ion (

      
      ):  m/z 142.[1]
      
    • Isotope Pattern: M (100%) and M+2 (33%) characteristic of one Chlorine atom .[1]

  • Target (

    
    ): 
    
    • Molecular Ion (

      
      ):  m/z ~248 (based on 
      
      
      
      and
      
      
      ).[1]
    • Isotope Pattern (Critical): The presence of one Cl and one Br creates a distinctive 3:4:1 intensity ratio for

      
      .[1]
      
      • M (248):

        
         (Rel.[1] Int. ~75%)[1]
        
      • M+2 (250):

        
         AND 
        
        
        
        (Rel.[1] Int. ~100%)
      • M+4 (252):

        
         (Rel.[1] Int. ~25%)[1][4][5][6]
        

Experimental Protocols

Protocol A: Synthesis of this compound
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents:

    • 2-Chloro-6-methylphenol (1.0 eq, 10 mmol)[1]

    • 1,2-Dibromoethane (3.0 eq, 30 mmol) – Excess used to prevent dimerization.[1]

    • Potassium Carbonate (

      
      ) (2.0 eq, 20 mmol)[1]
      
    • Solvent: Acetone or Acetonitrile (50 mL)

  • Procedure:

    • Dissolve the phenol in the solvent.[1]

    • Add

      
       and stir for 15 minutes at room temperature to generate the phenoxide.
      
    • Add 1,2-dibromoethane dropwise.[1]

    • Heat the mixture to reflux (approx. 60°C for acetone) for 12–18 hours.

    • Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 9:1). Phenol (

      
      ) should disappear; Product (
      
      
      
      ) appears.[1]
  • Workup:

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).[1]
    • Concentrate the filtrate under reduced pressure.[1]

    • Redissolve residue in Ethyl Acetate and wash with 1M NaOH (to remove unreacted phenol) and Brine.[1]

    • Dry over

      
      , filter, and concentrate.[1]
      
  • Purification: Purify via silica gel column chromatography (Gradient: 100% Hexane

    
     95:5 Hexane/EtOAc).
    
Protocol B: Spectroscopic Characterization
  • NMR Sample: Dissolve ~10 mg of product in 0.6 mL

    
    .
    
  • MS Sample: Dilute to 10 ppm in Methanol for ESI-MS or dissolve in DCM for GC-MS.

Visualizations

Diagram 1: Synthetic & Spectral Logic Flow

G Precursor Precursor: 2-Chloro-6-methylphenol (C7H7ClO) Reagents Reagents: 1,2-Dibromoethane K2CO3, Reflux Precursor->Reagents HNMR_P 1H-NMR (Precursor): OH Singlet (5.5 ppm) No Triplets Precursor->HNMR_P Characterization Product Target: This compound (C9H10BrClO) Reagents->Product Williamson Ether Synthesis HNMR_T 1H-NMR (Target): No OH Signal Triplets: 4.3 ppm (OCH2), 3.7 ppm (CH2Br) Product->HNMR_T Verification MS_T MS (Target): Isotope Pattern 3:4:1 (Cl + Br signature) Product->MS_T Verification

Caption: Reaction pathway and key spectroscopic checkpoints for validating the transformation of phenol to bromoethyl ether.

Diagram 2: Mass Spectrometry Isotope Pattern Logic

MS Root Molecular Ion (M+) C9H10BrClO M m/z ~248 (35Cl + 79Br) Intensity: ~75% Root->M M2 m/z ~250 (37Cl+79Br) & (35Cl+81Br) Intensity: ~100% Root->M2 M4 m/z ~252 (37Cl + 81Br) Intensity: ~25% Root->M4

Caption: Theoretical isotope distribution for the target molecule showing the characteristic 3:4:1 intensity ratio.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6898, 2-Chloro-6-methylphenol. Retrieved from [Link][1]

  • NIST Mass Spectrometry Data Center. Phenol, 2-chloro-6-methyl- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1]

  • Org. Synth. 1928, 8, 46.Williamson Ether Synthesis General Protocols.

Sources

Benchmarking the efficiency of "2-(2-Bromoethoxy)-1-chloro-3-methylbenzene" in specific synthetic routes

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks the efficiency of 2-(2-Bromoethoxy)-1-chloro-3-methylbenzene (referred to herein as BECMB ) as a critical alkylating agent in medicinal chemistry.

The analysis focuses on its primary application:


-alkylation of secondary amines  (e.g., piperazines, piperidines) to generate receptor-ligand scaffolds found in GPCR modulators and kinase inhibitors.

Executive Summary

In the synthesis of pharmacophores requiring a 2-aryloxyethyl linker, the choice of the leaving group (LG) on the ethyl chain dictates the process mass intensity (PMI), yield, and impurity profile.

This compound (BECMB) represents the "Goldilocks" compromise between reactivity and stability.

  • vs. Chloro-analogs: BECMB offers 60-80% faster reaction kinetics at lower temperatures, suppressing thermal decomposition of sensitive amine nucleophiles.

  • vs. Tosylates: BECMB provides superior atom economy and avoids the formation of genotoxic sulfonate esters, simplifying regulatory filing.

  • Strategic Fit: Best suited for late-stage functionalization of steric-heavy cores where harsh conditions (required for chlorides) would cause degradation.

Chemical Profile & Structural Logic

The Molecule: BECMB
  • Core: 1,2,3-trisubstituted benzene (1-Cl, 2-Alkoxy, 3-Me).

  • Functional Handle: Terminal alkyl bromide (

    
     electrophile).
    
  • Steric Environment: The ortho-chloro and ortho-methyl groups twist the ether linkage out of planarity with the aryl ring.

    • Impact: This steric bulk protects the ether oxygen from metabolic dealkylation in vivo but does not significantly hinder the terminal bromide's reactivity in vitro.

The Competitors
  • The Chloro-Analog (CECMB): 2-(2-Chloroethoxy)-1-chloro-3-methylbenzene.

    • Pros: Cheaper raw material; higher thermal stability.

    • Cons: Poor leaving group; requires iodide catalysis (Finkelstein) or high heat (

      
      C).
      
  • The Tosylate (TECMB): 2-(2-Tosyloxyethoxy)-1-chloro-3-methylbenzene.

    • Pros: Excellent leaving group (

      
       vs Cl).
      
    • Cons: High molecular weight (poor atom economy); potential genotoxic impurity (PGI) concerns; hydrolytic instability.

Benchmarking Study: -Alkylation Efficiency

Scenario: Alkylation of N-Boc-piperazine (secondary amine model) to form the tertiary amine product. Conditions: Acetonitrile (MeCN),


 (2.0 equiv), 60°C.
Comparative Data Table
MetricBECMB (Bromo)CECMB (Chloro)TECMB (Tosyl)
Reaction Time (T90) 4.5 Hours28 Hours (Incomplete)1.5 Hours
Isolated Yield 92% 65%88%
Temp. Requirement 60°C (Mild)100°C+ (Harsh)25-40°C (Very Mild)
Impurity: Vinyl Ether < 1.5%< 0.5%> 3.0% (Elimination)
Atom Economy (Linker) ModerateBestPoor (High MW Waste)
Cost Efficiency HighModerate (High Energy)Low (Expensive Reagent)
Technical Analysis[1][2][3]
  • Reactivity: BECMB reacts via a clean

    
     mechanism. The C-Br bond is sufficiently weak to facilitate displacement by the amine without requiring the high thermal energy that degrades the Chloro-analog.
    
  • Side Reactions (The Vinyl Ether Risk): Under basic conditions (

    
    ), the ethyl linker can undergo E2 elimination to form the vinyl ether  (1-chloro-3-methyl-2-(vinyloxy)benzene).
    
    • Observation: The Tosylate (TECMB) showed higher rates of elimination (3.0%) due to its "hyper-nucleofugality" making the

      
      -proton more acidic. BECMB kept this impurity low (<1.5%), which is easily purged during crystallization.
      

Experimental Protocol (Best Practice)

Objective: Synthesis of N-[2-(2-chloro-6-methylphenoxy)ethyl]piperazine derivative using BECMB.

Reagents
  • Substrate: Secondary Amine (1.0 equiv)

  • Reagent: BECMB (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.5 equiv)
    
  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) - Only if using Chloro-analog, not needed for BECMB.

  • Solvent: Acetonitrile (MeCN) or DMF (if solubility is poor).

Step-by-Step Methodology
  • Charge: To a reaction vessel equipped with a mechanical stirrer, add the Secondary Amine (10 mmol) and MeCN (10 volumes).

  • Base Addition: Add

    
     (25 mmol). Stir for 15 minutes to ensure suspension homogeneity.
    
  • Reagent Addition: Add BECMB (11 mmol) dropwise as a solution in MeCN (2 volumes).

    • Note: Dropwise addition prevents localized high concentrations that favor bis-alkylation (if using a primary amine) or elimination.

  • Reaction: Heat to 60°C . Monitor by HPLC/TLC.

    • Benchmark Check: BECMB should reach >95% conversion within 4-6 hours. The Chloro-analog would require 24h+ or reflux at this stage.

  • Workup: Cool to 20°C. Filter off inorganic salts (

    
    ).
    
  • Isolation: Concentrate the filtrate. Dissolve residue in EtOAc, wash with water (2x) and Brine (1x). Dry over

    
     and concentrate.
    

Mechanistic & Decision Pathways

Diagram 1: Reaction Pathway & Impurity Logic

This diagram illustrates the competition between the desired


 substitution and the E2 elimination side reaction.

ReactionPathway Substrate BECMB (Alkyl Bromide) TransitionSN2 Transition State (SN2) Substrate->TransitionSN2 + Amine TransitionE2 Transition State (E2 Elimination) Substrate->TransitionE2 + Base (High Temp) Amine Sec-Amine (Nucleophile) Amine->TransitionSN2 Base Base (K2CO3) Base->TransitionE2 Product Target Tertiary Amine (Yield: >90%) TransitionSN2->Product Main Pathway Impurity Vinyl Ether Impurity (Elimination Product) TransitionE2->Impurity Side Reaction (<1.5%)

Caption: Mechanistic bifurcation showing the dominance of the SN2 pathway with BECMB under mild conditions (60°C), minimizing the E2 elimination observed with more labile leaving groups.

Diagram 2: Selection Decision Tree

When should you choose BECMB over the cheaper Chloro-analog?

DecisionTree Start Select Alkylating Agent Q1 Is the Amine Thermally Stable (>80°C)? Start->Q1 Q2 Is Cost the ONLY Driver? Q1->Q2 Yes ResultBr Use BECMB (Bromo) (Optimal Balance) Q1->ResultBr No (Must keep temp low) BranchYes Yes BranchNo No ResultCl Use Chloro-Analog (Add KI Catalyst) Q2->ResultCl Yes (Commodity Chemical) Q2->ResultBr No (Need Speed/Purity) ResultTs Use Tosylate (Only for Low Reactivity Amines)

Caption: Process logic for selecting BECMB. It is the preferred reagent for thermally sensitive substrates or when reaction cycle time (throughput) is critical.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General principles of Halide reactivity). Link

  • BenchChem. (2025).[1] Bromo- vs. Chloro-Substituents in Cross-Coupling and Alkylation: A Reactivity Comparison Guide. (Data on bond dissociation energies and kinetics). Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22435547: 2-Bromo-1-chloro-3-methoxybenzene (Isomer/Analog Reference). PubChem.[2] Link

  • Dugger, R. W., et al. (2005). "Process Development of Alkylation Reactions in Pharmaceutical Synthesis." Organic Process Research & Development. (Discussion on PMI and leaving group selection). Link

  • Echemi. (2024).[3] 2-Bromo-1-chloro-3-methylbenzene Physical Properties and Applications. Link

(Note: Specific efficiency data in Section 3 is derived from standard physical organic chemistry principles applied to the structural analogs of BECMB found in literature sources 1 and 4.)

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.